molecular formula C15H19N3O2S B2412907 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide CAS No. 1706275-17-3

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2412907
CAS No.: 1706275-17-3
M. Wt: 305.4
InChI Key: WVEGUQMTVCDKOU-UHFFFAOYSA-N
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Description

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a pyrazole core, a structure prevalent in medicinal chemistry, which is substituted with a tetrahydro-2H-pyran-4-yl)methyl group and a thiophen-3-yl)acetamide moiety. The tetrahydro-2H-pyran (tetrahydropyran) ring is a common pharmacophore that can improve solubility and metabolic stability . The molecular framework of this reagent suggests potential for exploration in multiple research areas. Pyrazole derivatives are extensively investigated for their diverse biological activities. Similarly, the tetrahydropyran moiety is a key structural element in compounds being studied for its inhibitory activity, such as in potent ALK5 receptor inhibitors for antitumor research . The thiophene ring is another privileged structure in drug discovery, known to contribute to various pharmacological properties. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a novel scaffold in high-throughput screening campaigns to identify potential therapeutic agents. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-15(7-13-3-6-21-11-13)17-14-8-16-18(10-14)9-12-1-4-20-5-2-12/h3,6,8,10-12H,1-2,4-5,7,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEGUQMTVCDKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, causing significant changes in their biological functions. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. This suggests that the compound may inhibit the growth and proliferation of Leishmania strains.

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death or inhibition of growthGiven its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of leishmania and plasmodium strains.

Biological Activity

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring , a tetrahydro-2H-pyran moiety , and a thiophene group , which contribute to its unique properties. The synthesis typically involves multiple steps, including:

  • Formation of the Tetrahydro-2H-pyran Ring : This can be achieved through cyclization of dihydroxy compounds.
  • Synthesis of the Pyrazole Ring : This is often done via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
  • Coupling Reactions : The final product is formed by coupling the pyrazole and tetrahydropyran rings using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. These properties may be attributed to the presence of the pyrazole ring, which is known for its ability to scavenge free radicals .

Enzyme Inhibition

Studies have shown that related compounds can inhibit key enzymes such as alpha-amylase, demonstrating potential for managing conditions like diabetes. For example, IC50 values for similar pyrazole derivatives have been reported in the range of 1.34×1011.34\times 10^{-1} to 1.2×1021.2\times 10^{-2} mg/mL, indicating strong enzyme inhibition compared to standard controls .

Anti-inflammatory Effects

The anti-inflammatory properties of related pyrazole compounds have been documented extensively. One study demonstrated that certain derivatives could reduce carrageenan-induced paw edema in animal models, suggesting potential therapeutic applications in managing inflammatory diseases . The mechanism likely involves modulation of nitric oxide pathways and other inflammatory mediators.

Study on Antinociceptive Effects

A recent study evaluated the analgesic effects of pyrazole derivatives, revealing that they significantly reduced pain responses in rodent models. The analgesic activity was linked to interactions with the NO/cGMP pathway, which is crucial for pain modulation .

Antifungal Activity

Another investigation assessed the antifungal properties of pyrazole-tetrazole hybrid compounds, finding them effective against several fungal strains with inhibition zones ranging from 12 to 16 mm. This suggests that this compound may also possess antifungal potential .

Research Findings Summary Table

Activity IC50 Values / Efficacy Reference
Alpha-Amylase Inhibition1.34×1011.2×1021.34\times 10^{-1}-1.2\times 10^{-2} mg/mL
Antioxidant ActivitySignificant scavenging ability
Anti-inflammatoryReduced carrageenan-induced edema
AntifungalInhibition zones: 12–16 mm

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of pyrazole, including this compound, exhibit significant antiviral properties against various viruses. For instance, compounds similar to N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide have shown efficacy against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV) .

Case Study: Antiviral Efficacy
A study demonstrated that pyrazole derivatives can inhibit viral replication effectively. The compound displayed an EC₅₀ value of 0.02 µM against HIV, indicating strong antiviral activity .

Drug Design and Development

The compound's unique structure makes it a valuable candidate in drug design for targeting specific biological pathways. Its ability to modulate enzyme activity and interact with biological receptors is under investigation.

Case Study: Structure-Based Drug Design
In a structure-based optimization study, compounds derived from similar frameworks were shown to improve binding affinity to target proteins significantly . This suggests that this compound could be optimized further for enhanced therapeutic effects.

Pharmacological Insights

The pharmacological profile of this compound indicates its potential use in treating viral infections and possibly other diseases through modulation of biological pathways. The thiophene and pyrazole moieties contribute to its bioactivity by enhancing solubility and bioavailability.

Toxicity and Safety Profile

While exploring the applications of this compound, it is crucial to assess its toxicity. Preliminary studies suggest a favorable safety profile; however, comprehensive toxicological evaluations are necessary before clinical application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

Acetylation : Using acetic anhydride or acetyl chloride under controlled pH and temperature to introduce the acetamide group .

Coupling reactions : Combining tetrahydro-2H-pyran-4-ylmethyl and thiophen-3-yl moieties via nucleophilic substitution or metal-catalyzed cross-coupling. Inert atmospheres (e.g., N₂) and solvents like DMF are critical to minimize side reactions .

Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC .

  • Optimization : Adjusting temperature (e.g., 60–80°C for acetylation) and stoichiometric ratios (e.g., 1.2:1 molar excess of acylating agents) improves yields .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Key techniques :

  • 1H/13C NMR : Assigns protons and carbons in the pyran, pyrazole, and thiophene rings. For example, pyran methylene protons appear at δ 3.5–4.0 ppm .
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .
  • LC-MS/HPLC : Validates molecular weight (e.g., [M+H]+ peak) and purity (>98%) .
    • Cross-validation : Elemental analysis (C, H, N) resolves ambiguities in complex spectra .

Q. What structural features of this compound influence its reactivity?

  • Critical motifs :

  • Tetrahydro-2H-pyran : Enhances solubility and steric bulk, affecting nucleophilic substitution rates .
  • Thiophene ring : Electron-rich sulfur atoms participate in π-stacking interactions and redox reactions .
  • Acetamide linker : Susceptible to hydrolysis under acidic/basic conditions, requiring pH control during synthesis .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Approach :

PASS algorithm : Predicts potential targets (e.g., kinase inhibition) based on structural analogs .

Molecular docking : Simulates binding to proteins (e.g., cytochrome P450) using AutoDock Vina. Docking scores <−7.0 kcal/mol suggest strong interactions .

  • Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) to refine models .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Case example : Discrepancies in pyrazole ring conformation between NMR (solution state) and X-ray (solid state) data.
  • Resolution :

Dynamic NMR : Assesses ring-flipping kinetics in solution .

SHELX refinement : High-resolution crystallography (R-factor < 0.05) clarifies static solid-state geometry .

  • Statistical tools : Rietveld analysis reconciles diffraction patterns with computational models .

Q. How do reaction conditions impact the regioselectivity of thiophene substitution?

  • Experimental design :

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor electrophilic substitution at the thiophene 3-position .
  • Catalysts : Pd(PPh₃)₄ increases cross-coupling efficiency (yield >80%) compared to CuI .
    • Monitoring : In situ FTIR tracks reaction progress by C-Br bond disappearance (~500 cm⁻¹) .

Q. What are the challenges in studying this compound’s interactions with biological membranes?

  • Methods :

Lipophilicity assays : LogP values (e.g., 2.1–2.5 via shake-flask) correlate with membrane permeability .

Surface plasmon resonance (SPR) : Measures binding kinetics to lipid bilayers (ka > 10⁴ M⁻¹s⁻¹ indicates rapid association) .

  • Contradictions : Discrepancies between in silico predictions (e.g., high permeability) and ex vivo assays (low absorption) may arise from protein binding .

Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., acetyl chloride reactions) .
  • Characterization : Combine multiple techniques (e.g., NMR + XRD) to address structural ambiguities .
  • Biological assays : Use positive controls (e.g., known kinase inhibitors) to validate activity screens .

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